molecular formula C11H15N3O3 B1454693 3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine CAS No. 1261349-59-0

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine

Cat. No. B1454693
CAS RN: 1261349-59-0
M. Wt: 237.25 g/mol
InChI Key: CHCAJIFNXYRTKR-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine (NPMP) is a pyridine derivative that has been studied for its potential medicinal and biological applications. NPMP is a colorless, crystalline compound with a molecular weight of 221.22 g/mol. It is soluble in methanol and ethanol, and is insoluble in water. NPMP has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent.

Scientific Research Applications

Antioxidants and Redox Agents

Nitroxyl radicals, including those derived from piperidine, have been recognized for their antioxidant properties, acting as protective agents against oxidative stress and radiation-induced damage. These radicals have been shown to exhibit reactivity with free radicals and reductants, with their stability and reactivity being modifiable through structural adjustments. The development of functional nitroxyl radicals has aimed to enhance stability towards reduction by ascorbic acid, making them suitable as new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Biomedical Imaging

In the realm of biomedical applications, nitroxides have been utilized as contrast agents for magnetic resonance imaging (MRI) to noninvasively assess tissue redox status. Studies comparing the biodistribution and reduction of different nitroxides demonstrated variations in tissue accumulation and reduction rates, providing insights into selecting optimal nitroxides for redox imaging based on achievable concentrations and observed bioreduction in vivo (Davis et al., 2011).

Therapeutic Applications

Nitroxides have also been investigated for their therapeutic potential, serving as drugs for various diseases due to their antioxidative properties. These compounds have been explored for treating cancers, neurodegenerative diseases, ischemia, and other conditions characterized by oxidative stress and inflammation. The diverse applications highlight the therapeutic relevance of nitroxides across a spectrum of medical conditions (Likhtenshtein, 2020).

Chemical Synthesis and Reactivity

Research on the synthesis of nitropyridines, which are crucial in pharmaceuticals and material science, emphasizes the importance of pyridine and piperidine derivatives. Efficient synthesis methods for these compounds remain a significant area of study due to their broad biological activity and application in drug discovery. The systematic review of nitropyridine synthesis techniques underscores the ongoing need for novel and efficient synthetic routes (Ivanova et al., 2021).

Molecular Electronics and Sensing

The exploration of lanthanide-organic frameworks for sensing nitroaromatic compounds showcases the potential of pyridine derivatives in developing luminescent sensors. These compounds offer high sensitivity and selectivity for detecting explosives and pollutants, demonstrating the utility of nitroxyl radical-containing compounds in environmental monitoring and safety applications (Sun et al., 2017).

properties

IUPAC Name

3-nitro-2-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9/h1-2,5,9,12H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCAJIFNXYRTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(piperidin-4-ylmethoxy)-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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